Home > Products > Screening Compounds P109250 > Mycophenolate mofetil
Mycophenolate mofetil - 115007-34-6

Mycophenolate mofetil

Catalog Number: EVT-1171082
CAS Number: 115007-34-6
Molecular Formula: C23H31NO7
Molecular Weight: 433.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mycophenolate mofetil (MMF) is an ester prodrug of mycophenolic acid (MPA). [] It is classified as an immunosuppressant due to its ability to inhibit the proliferation of lymphocytes. [] In scientific research, MMF serves as a valuable tool for investigating the role of the immune system in various biological processes and disease models. [, , ]

Future Directions
  • Investigating its role in specific disease subtypes: Further research is needed to understand MMF's efficacy and safety in specific patient populations and disease subtypes, such as those with impaired renal function or specific genetic backgrounds. [, ]

Mycophenolic Acid

    Compound Description: Mycophenolic acid (MPA) is the active metabolite of mycophenolate mofetil (MMF). It is a non-competitive, selective, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme essential for the de novo synthesis of guanosine nucleotides. MPA exerts its immunosuppressive effects by inhibiting the proliferation of lymphocytes (T and B cells) and the production of antibodies [, ].

    Relevance: MPA is the primary active metabolite of MMF and directly responsible for its immunosuppressive effects. Following administration, MMF is rapidly hydrolyzed to MPA in the body [, ].

Mycophenolic Acid Glucuronide

    Compound Description: Mycophenolic acid glucuronide (MPAG) is an inactive metabolite of mycophenolic acid (MPA). It is formed through glucuronidation, a metabolic process that increases water solubility and facilitates excretion [].

    Relevance: MPAG is a major metabolite of mycophenolate mofetil (MMF), primarily formed through the metabolism of MPA in the liver. The ratio of MPA to MPAG can be affected by certain medications, potentially altering MMF efficacy [, ].

Mycophenolic-Acid-Acyl-Glucuronide

    Compound Description: Mycophenolic-acid-acyl-glucuronide (AcMPAG) is another inactive metabolite of mycophenolic acid (MPA) formed via glucuronidation. Like MPAG, AcMPAG is less active than MPA and contributes to the drug's elimination profile [].

    Relevance: AcMPAG, similar to MPAG, is a significant metabolite of mycophenolate mofetil (MMF), resulting from MPA metabolism. The presence of certain medications can impact the ratio of AcMPAG to MPA, influencing MMF's overall effectiveness [].

Mycophenolic-Acid-Phenyl-Glucoside

    Compound Description: Mycophenolic-acid-phenyl-glucoside is an additional inactive metabolite of MPA. While its specific formation pathway is not explicitly detailed in the provided texts, it likely involves conjugation reactions contributing to MPA elimination [].

    Relevance: This compound, like the other MPA metabolites, highlights the complex metabolic pathway of mycophenolate mofetil (MMF). Understanding the relative concentrations of these metabolites compared to MPA is crucial for optimizing MMF therapy [].

6-Mercaptopurine

    Compound Description: 6-Mercaptopurine (6-MP) is a purine antimetabolite used for over 50 years in treating acute lymphoblastic leukemia. It functions by interfering with DNA and RNA synthesis, thereby inhibiting cell proliferation. Its use in chronic immune thrombocytopenic purpura (ITP) has shown promise, with relatively low toxicity compared to other immunosuppressants [].

    Relevance: Although structurally dissimilar to mycophenolate mofetil (MMF), 6-MP shares a similar mechanism of action by disrupting purine synthesis, albeit through a different pathway. This comparison emphasizes the therapeutic potential of targeting purine metabolism in immune-mediated diseases [].

Azathioprine

    Compound Description: Azathioprine is an immunosuppressant medication that, like 6-MP, acts as a purine antimetabolite. It is commonly used in organ transplantation and autoimmune diseases. Azathioprine is metabolized to 6-MP in the body [, ].

    Relevance: Azathioprine shares a similar mechanism of action with mycophenolate mofetil (MMF) by inhibiting purine synthesis, although it acts on a different enzyme within the pathway. This emphasizes the importance of purine metabolism as a target for immunosuppressive therapy [, ].

Cyclosporine A

    Compound Description: Cyclosporine A (CsA) is a calcineurin inhibitor commonly used as an immunosuppressant in organ transplantation. It works by suppressing T cell activation and proliferation. CsA is known to interact with MMF, potentially altering its pharmacokinetics [, , ].

Sirolimus

    Compound Description: Sirolimus, similar to tacrolimus and everolimus, belongs to a class of drugs called mTOR inhibitors. It is frequently employed in organ transplantation to prevent rejection and has shown efficacy in treating certain cancers. Sirolimus can affect the pharmacokinetics of MMF by increasing MPA exposure and decreasing metabolite levels [, ].

Tacrolimus

    Compound Description: Tacrolimus, also known as FK506, is a calcineurin inhibitor similar in mechanism to cyclosporine A. It is widely used as an immunosuppressant in organ transplantation. Tacrolimus, like sirolimus, can affect MMF pharmacokinetics, potentially increasing MPA exposure [, , , ].

    Relevance: Tacrolimus is commonly co-administered with mycophenolate mofetil (MMF) in transplantation settings. Similar to sirolimus and cyclosporine A, the combined use of tacrolimus and MMF requires careful monitoring due to potential interactions affecting MPA metabolism, which could lead to increased side effects [, , , ].

Cyclophosphamide

    Compound Description: Cyclophosphamide is an alkylating agent with potent immunosuppressive properties. It is commonly used in chemotherapy regimens for cancer and in treating autoimmune diseases. Cyclophosphamide is often compared to MMF as an alternative treatment option [, , ].

    Relevance: Cyclophosphamide serves as a point of comparison for mycophenolate mofetil (MMF) in treating certain conditions, particularly lupus nephritis. While both medications are effective in inducing remission, MMF is often favored due to its more favorable side effect profile [, , ].

Methotrexate

    Compound Description: Methotrexate is an antimetabolite and antifolate drug. It is used in a wide range of conditions, including cancer, autoimmune diseases, and ectopic pregnancy. Similar to cyclophosphamide, methotrexate is often compared to MMF as an alternative treatment option [, ].

    Relevance: Methotrexate, like cyclophosphamide, is an alternative immunosuppressant to mycophenolate mofetil (MMF). Comparisons between these drugs highlight the importance of individualized treatment decisions based on factors like efficacy, safety, and patient-specific considerations [, ].

Source and Classification

Mycophenolate mofetil is synthesized from mycophenolic acid, which is produced by the fungus Penicillium brevicompactum. This compound falls under the category of immunosuppressants and is particularly effective in preventing acute rejection in kidney, heart, and liver transplants. It works by inhibiting lymphocyte proliferation, making it a critical component in transplant medicine and autoimmune disease management .

Synthesis Analysis

The synthesis of mycophenolate mofetil has been explored through various methods:

  1. Direct Esterification: One common method involves refluxing mycophenolic acid with 2-morpholinoethanol in organic solvents like toluene or dichloromethane. This method typically requires long reaction times (60-100 hours) and can lead to impurities due to incomplete conversion of starting materials .
  2. Transesterification: A more efficient process involves catalytic transesterification of a low-carbon alkyl ester of mycophenolic acid with 2-morpholinoethanol. This method has been shown to yield high purity (up to 99.9%) and a high yield (89.5%) while significantly reducing reaction time compared to traditional methods .
  3. Improved Processes: Recent patents have disclosed improved processes that utilize basic reaction conditions, which enhance product purity and reduce reaction times further. These advancements aim to address the drawbacks of previous methods, such as excessive impurities and prolonged reaction periods .
Molecular Structure Analysis

The molecular formula of mycophenolate mofetil is C23H31N1O7C_{23}H_{31}N_{1}O_{7}. The compound consists of a morpholinoethyl group attached to the carboxylic acid moiety of mycophenolic acid, forming an ester bond.

  • Key Structural Features:
    • The morpholinoethyl group contributes to its solubility and pharmacokinetic properties.
    • The presence of multiple hydroxyl groups enhances its interaction with biological targets.

The compound's three-dimensional structure allows it to effectively bind to its target enzymes, facilitating its role as an inhibitor of purine synthesis .

Chemical Reactions Analysis

Mycophenolate mofetil undergoes several important chemical reactions:

  1. Hydrolysis: Upon administration, mycophenolate mofetil is rapidly hydrolyzed into its active form, mycophenolic acid, primarily by carboxylesterases in the liver. This conversion is crucial for its pharmacological efficacy.
  2. Glucuronidation: Mycophenolic acid is further metabolized into an inactive glucuronide metabolite, which is excreted via the kidneys. This metabolic pathway plays a significant role in determining the drug's pharmacokinetics and potential side effects .
  3. Inhibition Mechanism: Mycophenolate mofetil acts as a reversible uncompetitive inhibitor of inosine monophosphate dehydrogenase, which catalyzes a key step in the de novo purine synthesis pathway. This inhibition leads to reduced levels of guanosine nucleotides in lymphocytes, impairing their proliferation and function .
Mechanism of Action

The primary mechanism of action for mycophenolate mofetil involves its conversion to mycophenolic acid, which inhibits inosine monophosphate dehydrogenase (IMPDH). This enzyme is essential for converting inosine monophosphate to guanosine monophosphate in the de novo purine synthesis pathway.

  • Effects on Lymphocytes: Lymphocytes rely heavily on this pathway for proliferation; thus, inhibition leads to decreased guanine nucleotide pools, resulting in impaired DNA synthesis and reduced immune response.
  • Impact on Inflammation: Additionally, mycophenolate mofetil reduces levels of tetrahydrobiopterin, affecting nitric oxide synthase activity and further contributing to its anti-inflammatory effects .
Physical and Chemical Properties Analysis

Mycophenolate mofetil exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 433.50 g/mol.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.
  • Stability: The compound is stable under normal storage conditions but should be protected from light and moisture.

Pharmacokinetic Properties

  • Absorption: Rapidly absorbed with peak plasma concentrations occurring within 60-90 minutes post-administration.
  • Bioavailability: Approximately 94% after oral administration.
  • Volume of Distribution: Ranges from 3.6 to 4.0 L/kg.
  • Protein Binding: High protein binding (97%) primarily to albumin .
Applications

Mycophenolate mofetil has diverse applications in clinical medicine:

  1. Organ Transplantation: Widely used as part of immunosuppressive regimens to prevent organ rejection following kidney, liver, or heart transplants.
  2. Autoimmune Diseases: Employed off-label for conditions like lupus nephritis and rheumatoid arthritis due to its immunosuppressive properties.
  3. Dermatology: Increasingly used for skin diseases such as pemphigus vulgaris and psoriasis due to its ability to modulate immune responses .

Properties

CAS Number

115007-34-6

Product Name

Mycophenolate mofetil

IUPAC Name

2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate

Molecular Formula

C23H31NO7

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+

InChI Key

RTGDFNSFWBGLEC-SYZQJQIISA-N

SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O

Solubility

Freely soluble in acetone, soluble in methanol, and sparingly soluble in ethanol
In water, 43 mg/L at pH 7.4, temp not specified
9.50e-02 g/L

Synonyms

Cellcept
Mofetil Hydrochloride, Mycophenolate
Mofetil, Mycophenolate
mycophenolate mofetil
mycophenolate mofetil hydrochloride
Mycophenolate Sodium
Mycophenolate, Sodium
Mycophenolic Acid
mycophenolic acid morpholinoethyl ester
myfortic
RS 61443
RS-61443
RS61443
Sodium Mycophenolate

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.